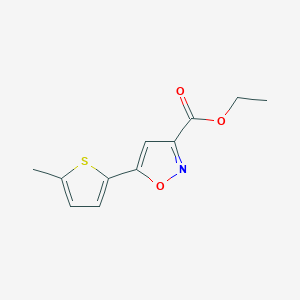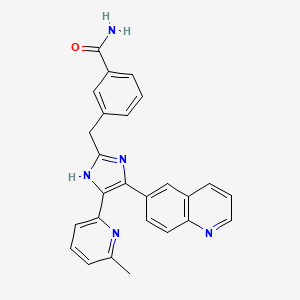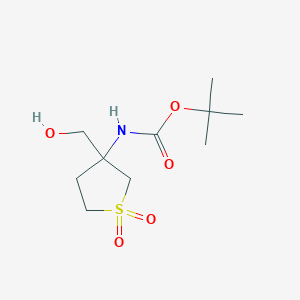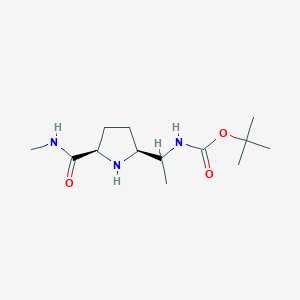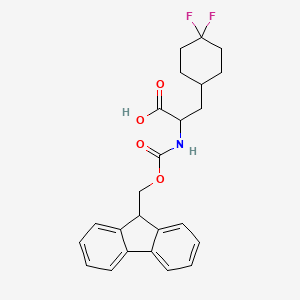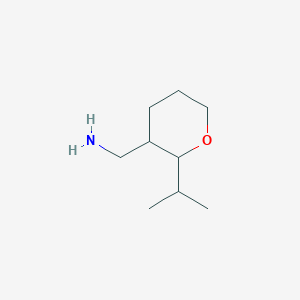
(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine is a chemical compound that belongs to the class of tetrahydropyrans It features a tetrahydropyran ring substituted with an isopropyl group and a methanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine typically involves the formation of the tetrahydropyran ring followed by the introduction of the isopropyl and methanamine groups. One common method involves the cyclization of a suitable precursor, such as a 1,5-diene, under acidic conditions to form the tetrahydropyran ring. Subsequent functionalization steps introduce the isopropyl and methanamine groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PhI(OAc)2 and TEMPO are commonly used for the oxidation of amines.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methenamine: Used as a urinary tract antiseptic.
Tetrahydro-2H-pyran-3-yl)methanamine hydrochloride: A related compound with similar structural features.
Uniqueness
(2-Isopropyltetrahydro-2H-pyran-3-yl)methanamine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other tetrahydropyran derivatives and can lead to different applications and properties.
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
(2-propan-2-yloxan-3-yl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-7(2)9-8(6-10)4-3-5-11-9/h7-9H,3-6,10H2,1-2H3 |
Clé InChI |
LLIFJHZIHLUNFE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1C(CCCO1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


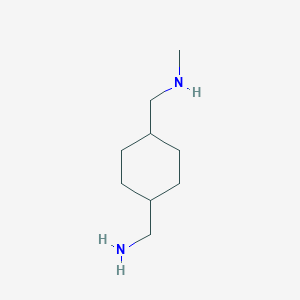

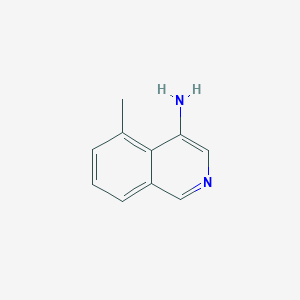
![2'-((tert-Butoxycarbonyl)amino)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15279718.png)

![1-[(4-Imino-1,4-dihydropyridin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B15279730.png)

![3-Bromo-6-methoxy-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15279747.png)
